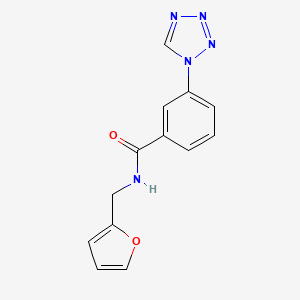![molecular formula C21H20N2O4S B4931697 N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4931697.png)
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. ESI-09 is a selective inhibitor of the RAC1 GTPase, a member of the Rho family of small GTPases that plays a crucial role in the regulation of cell migration, proliferation, and survival. The aim of
Mécanisme D'action
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide is a selective inhibitor of the RAC1 GTPase, which plays a crucial role in the regulation of cell migration, proliferation, and survival. RAC1 is activated by various extracellular stimuli, such as growth factors and cytokines, and regulates downstream signaling pathways that control cytoskeletal dynamics, cell adhesion, and gene expression. N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide inhibits RAC1 activation by binding to the switch II region of RAC1, which is critical for the interaction with downstream effectors.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide inhibits RAC1-mediated invasion and migration by disrupting the formation of invadopodia, which are actin-rich protrusions that facilitate cell motility and invasion. In cardiovascular cells, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide improves cardiac function and reduces inflammation by inhibiting RAC1-mediated activation of NADPH oxidase and NF-κB signaling pathways. In neuronal cells, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide protects against oxidative stress and improves cognitive function by inhibiting RAC1-mediated activation of JNK and p38 MAPK signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high selectivity and potency for RAC1 inhibition, its ability to penetrate cell membranes and blood-brain barrier, and its compatibility with various experimental techniques, such as cell culture, animal models, and biochemical assays. However, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide also has some limitations, including its potential off-target effects on other small GTPases and its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has shown promising results in preclinical studies for various diseases, but further research is needed to fully understand its therapeutic potential and safety profile. Some future directions for N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide research include:
1. Clinical trials to evaluate the efficacy and safety of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide in human patients with cancer, cardiovascular diseases, and neurological disorders.
2. Development of more potent and selective RAC1 inhibitors based on the structure-activity relationship of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide.
3. Investigation of the molecular mechanisms underlying the effects of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide on RAC1-mediated signaling pathways and downstream effectors.
4. Exploration of the potential synergistic effects of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide with other small molecule inhibitors or chemotherapeutic agents.
5. Development of novel delivery systems for N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide to improve its bioavailability and pharmacokinetics.
In conclusion, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide is a small molecule inhibitor that has shown promising results in preclinical studies for various diseases. Its selective inhibition of RAC1-mediated signaling pathways makes it a potential therapeutic target for cancer, cardiovascular diseases, and neurological disorders. Further research is needed to fully understand its therapeutic potential and safety profile.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide was first synthesized by researchers at the University of California, San Francisco, using a multistep synthesis method. The synthesis involved the reaction of 4-ethoxyaniline with 2-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide intermediate, which was then reduced to the amine using palladium on carbon catalyst. The amine was then reacted with 4-chloro-2-fluorobenzoyl chloride to form N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth and invasion of cancer cells by targeting RAC1-mediated signaling pathways. In cardiovascular diseases, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to improve cardiac function and reduce inflammation by inhibiting RAC1 activation. In neurological disorders, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to protect neurons from oxidative stress and improve cognitive function by inhibiting RAC1-mediated signaling.
Propriétés
IUPAC Name |
2-(benzenesulfonamido)-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-2-27-17-14-12-16(13-15-17)22-21(24)19-10-6-7-11-20(19)23-28(25,26)18-8-4-3-5-9-18/h3-15,23H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTDSNKOLDJFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)

![N~2~-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-leucinamide](/img/structure/B4931659.png)

![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931684.png)
![1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4931689.png)



![N,N'-{sulfonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-4,1-phenylene]}diacetamide](/img/structure/B4931707.png)